3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid” is a complex organic compound. The methoxyphenyl group indicates the presence of a phenyl ring with a methoxy (OCH3) substituent. The phenyl group is another aromatic ring, and the pyrazole is a heterocyclic compound containing nitrogen . The carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the phenyl and methoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic compounds .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring, for example, is a site of aromaticity and might undergo electrophilic aromatic substitution. The carboxylic acid group is acidic and could participate in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The presence of aromatic rings might make the compound relatively stable .
Scientific Research Applications
Molecular Structure and Hydrogen Bonding Studies
- Molecular Conformation and Hydrogen Bonding : This compound has been studied for its complex hydrogen-bonded framework structures. It forms multiple hydrogen bond types, contributing to our understanding of molecular interactions and structural chemistry (Asma et al., 2018).
Spectroscopic Evaluations and Nonlinear Optical Properties
- Spectroscopic Analysis and Nonlinear Optical Activity : Research indicates that this compound exhibits interesting spectroscopic characteristics and nonlinear optical properties, making it potentially useful in materials science and photonics (Ö. Tamer et al., 2015).
Crystallography and Structural Analysis
X-Ray Crystallography for Structure Determination : The compound's use in crystallography has helped in the structural determination of related molecules, enhancing our understanding of chemical structures (Isuru R. Kumarasinghe et al., 2009).
Powder Diffraction Data for Compound Analysis : X-ray powder diffraction data for related compounds have been reported, aiding in the synthesis of important intermediates like anticoagulants (Qing Wang et al., 2017).
Ionization Constant Studies
- Study of Ionization Constants : The compound has been used to study the ionization constants in various solvent mixtures, contributing to the field of physical chemistry and molecular interactions (S. Alkan et al., 2009).
Molecular Geometry and Electronic Properties
- Experimental and Theoretical Approach to Molecular Structure : Investigations into its molecular structure and electronic properties have been conducted, providing insights into molecular geometries and electronic distributions (S. Demir et al., 2010).
Organized Assemblies and Ionic Salts
- Anion-Directed Organized Assemblies : The compound has been used to study anion-directed organized assemblies in protonated pyrazole-based ionic salts, contributing to the field of supramolecular chemistry (Chun-yang Zheng et al., 2013).
Potential in Nonlinear Optics
- Potential Nonlinear Optical Materials : Research shows its derivatives have potential in nonlinear optics, particularly in optical limiting applications (B. Chandrakantha et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-phenylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)15-11-16(17(20)21)19(18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJXONHYADVNTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194315 | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926257-89-8 | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926257-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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